N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dxd, also known as an exatecan derivative, is a potent DNA topoisomerase I inhibitor. It is primarily used as a payload in antibody-drug conjugates (ADCs) targeting HER2-positive cancers. Dxd has shown significant efficacy in treating various cancers, including breast cancer, by inhibiting the replication of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dxd involves the derivatization of camptothecin, a well-known topoisomerase I inhibitor.
Industrial Production Methods
Industrial production of Dxd involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the efficacy and safety of the compound. The production also involves the use of advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Dxd undergoes various chemical reactions, including:
Oxidation: Dxd can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on Dxd, altering its activity.
Substitution: Dxd can undergo substitution reactions where functional groups are replaced with other groups to enhance its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving Dxd include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .
Major Products Formed
The major products formed from these reactions include various derivatives of Dxd with modified functional groups. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
Dxd has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study topoisomerase I inhibition and its effects on DNA replication.
Biology: Investigated for its cytotoxic effects on cancer cells and its potential as a therapeutic agent.
Medicine: Incorporated into ADCs for targeted cancer therapy, showing significant efficacy in treating HER2-positive cancers
Industry: Used in the development of new ADCs and other therapeutic agents for cancer treatment
Mechanism of Action
Dxd exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication. The compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the cleaved DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets of Dxd include the topoisomerase I enzyme and the DNA strands involved in replication .
Comparison with Similar Compounds
Similar Compounds
Camptothecin: The parent compound of Dxd, also a topoisomerase I inhibitor.
Irinotecan: A camptothecin derivative used in chemotherapy.
Topotecan: Another camptothecin derivative used in cancer treatment.
Uniqueness of Dxd
Dxd is unique due to its enhanced potency and ability to be conjugated with antibodies for targeted delivery. This allows for higher efficacy in treating HER2-positive cancers with reduced systemic toxicity compared to traditional chemotherapy agents .
Properties
Molecular Formula |
C26H24FN3O6 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
N-[(10S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide |
InChI |
InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17?,26-/m0/s1 |
InChI Key |
PLXLYXLUCNZSAA-KKFPZRRJSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.